3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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Overview
Description
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. One common synthetic route includes:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the chloro-substituted benzoxazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N,N-dimethylaniline: A simpler compound with a similar chloro-substituted aromatic ring.
4-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide: A closely related compound with a different substitution pattern.
Uniqueness
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups and the presence of the benzoxazole ring
Properties
Molecular Formula |
C23H19ClN2O2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-13-7-8-16(12-19(13)24)22(27)25-18-6-4-5-17(11-18)23-26-20-9-14(2)15(3)10-21(20)28-23/h4-12H,1-3H3,(H,25,27) |
InChI Key |
MPYDIRXJJAZTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C)Cl |
Origin of Product |
United States |
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